molecular formula C12H16O B11910430 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol

2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B11910430
M. Wt: 176.25 g/mol
InChI Key: CZDKTPNLYRZSOY-UHFFFAOYSA-N
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Description

2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is a tetrahydronaphthalene derivative featuring a hydroxyl group at position 1 and an ethyl substituent at position 2. Its molecular formula is C₁₂H₁₆O, with a molecular weight of 176.25 g/mol (CAS: 529-35-1). The compound’s partially hydrogenated naphthalene core contributes to its lipophilic character, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-ethyl-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C12H16O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h7-8,13H,2-6H2,1H3

InChI Key

CZDKTPNLYRZSOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(CCCC2)C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-ethyl-1-naphthol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The reaction proceeds as follows:

2-Ethyl-1-naphthol+H2Pd/CThis compound\text{2-Ethyl-1-naphthol} + H_2 \xrightarrow{\text{Pd/C}} \text{this compound} 2-Ethyl-1-naphthol+H2​Pd/C​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of high-pressure hydrogenation reactors with efficient catalysts ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.

    Substitution: Substitution reactions, such as halogenation, can be performed using halogens (Cl2, Br2) in the presence of a catalyst or under UV light.

Major Products Formed

    Oxidation: 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-one

    Reduction: this compound (if starting from a ketone)

    Substitution: 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-yl halides

Mechanism of Action

The mechanism of action of 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol to other tetrahydronaphthalene derivatives are critical for understanding its unique properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Similarity Score Key Properties/Applications Reference
This compound -OH (C1), -CH₂CH₃ (C2) C₁₂H₁₆O 1.00 Lipophilic; potential use in medicinal chemistry
1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol -OH (C2), -CH₃ (C1) C₁₁H₁₄O 0.97 Reduced steric hindrance; lower molecular weight
5-Methyl-2,3-dihydro-1H-inden-4-ol -OH (C4), -CH₃ (C5) C₁₀H₁₂O 0.94 Smaller indene core; altered ring strain
Rotigotine Hydrochloride -OH (C1), -S-thiophene (C2) C₁₉H₂₅NOS·HCl N/A Dopamine agonist; approved for Parkinson’s disease
2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate -OAc (C1), -OCH₃ (C2) C₁₃H₁₆O₃ N/A Enhanced stability via acetylation

Key Observations

Substituent Effects :

  • The ethyl group at position 2 in the target compound increases lipophilicity compared to methyl or methoxy substituents (e.g., 1-Methyl-5,6,7,8-tetrahydronaphthalen-2-ol). This may enhance blood-brain barrier penetration in pharmacological contexts.
  • Methoxy and acetyl groups (e.g., 2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate) improve metabolic stability but reduce hydrogen-bonding capacity.

The ethyl group in the target compound could modulate receptor affinity compared to bulkier or polar substituents. Amino-substituted analogs (e.g., 6-(2-Amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol) show promise in medicinal chemistry due to their dual hydrogen-bond donor/acceptor properties.

Synthetic Accessibility: Derivatives like 2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-ol are synthesized via Friedel-Crafts alkylation or Mitsunobu reactions, while amino derivatives require catalytic hydrogenation or palladium-mediated couplings. The ethyl group’s introduction may necessitate tailored alkylation conditions.

Substituent position (2- vs. 6-ethyl) may influence crystallinity and solubility.

Biological Activity

2-Ethyl-5,6,7,8-tetrahydronaphthalen-1-ol is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C16H20O
  • Molecular Weight : 244.33 g/mol
  • CAS Number : 71080830

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been noted for its agonistic effects on serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions suggest potential applications in treating mood disorders and anxiety-related conditions.

Table 1: Interaction with Neurotransmitter Receptors

Receptor TypeEffectPotential Application
5-HT1AAgonistAnxiety disorders
5-HT2AAgonistMood regulation
Dopamine D2AntagonistAntipsychotic effects

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies have shown that compounds similar to this compound can enhance serotonergic transmission, leading to improved mood and reduced depressive symptoms.
  • Neuroprotective Properties : The compound has demonstrated neuroprotective effects in animal models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to this protective action.
  • Anti-inflammatory Activity : Preliminary research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Case Study 1: Antidepressant Activity

In a controlled study involving rodent models of depression, administration of the compound resulted in significant reductions in immobility time during forced swim tests. This suggests enhanced mood and potential antidepressant effects.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

Research conducted on transgenic mice models for Alzheimer's disease indicated that treatment with similar naphthalene derivatives led to improved cognitive function and reduced amyloid-beta plaque formation.

Table 2: Summary of Case Studies

Study FocusModel UsedKey Findings
Antidepressant ActivityRodent Depression ModelReduced immobility time
NeuroprotectionAlzheimer’s Mouse ModelImproved cognition; reduced plaques

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